3-(4-chlorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClFN2OS/c20-14-6-4-12(5-7-14)9-23-11-22-17-16(10-25-18(17)19(23)24)13-2-1-3-15(21)8-13/h1-8,10-11H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNMFFNLUMLVSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CSC3=C2N=CN(C3=O)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Comparative Core Formation Methods
| Method | Reagent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Formamide cyclization | HCONH₂ | 150 | 76–97 |
| Chloroacetyl chloride | ClCH₂COCl | 0–5 → 80 | 82–88 |
X-ray crystallography confirms the planar structure of the core, with dihedral angles of 12–18° between the thiophene and pyrimidinone rings. Fourier-transform infrared spectroscopy (FTIR) identifies key absorption bands at 1675 cm⁻¹ (C=O stretch) and 1550 cm⁻¹ (C=N vibration).
Benzylation at Position 3: Introducing the 4-Chlorobenzyl Group
Nucleophilic substitution installs the 4-chlorobenzyl moiety at position 3 using 4-chlorobenzyl chloride and potassium carbonate in dimethylformamide (DMF). Source reports optimal conditions as 80°C for 4 hours, achieving 85% yield. The reaction proceeds via deprotonation of the pyrimidinone N-H group, followed by alkylation (Fig. 1B).
Key Parameters:
- Solvent: DMF enhances nucleophilicity and dissolves inorganic bases.
- Base: K₂CO₃ (2.5 equiv) minimizes side reactions compared to stronger bases like NaOH.
- Monitoring: Thin-layer chromatography (TLC) in ethyl acetate/hexane (1:1) confirms completion.
¹H NMR analysis post-benzylation shows a characteristic singlet at δ 4.92 ppm for the benzyl CH₂ group, with aromatic protons appearing as multiplets at δ 7.65–7.23 ppm.
Suzuki-Miyaura Coupling at Position 7: Installing the 3-Fluorophenyl Group
The 3-fluorophenyl group is introduced via palladium-catalyzed cross-coupling between the brominated intermediate and 3-fluorophenylboronic acid. Source identifies PdCl₂(dppf) with Cs₂CO₃ in toluene/water (4:1) at 100°C as the optimal system, yielding 92% product (Table 2).
Table 2: Catalyst Screening for Suzuki Coupling
| Catalyst System | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | 90 | 78 |
| PdCl₂(dppf) | Cs₂CO₃ | 100 | 92 |
| XPhos-Pd-G2 | K₃PO₄ | 80 | 85 |
Mechanistic studies reveal that electron-deficient phosphine ligands (dppf) accelerate oxidative addition of the aryl bromide, while Cs₂CO₃ facilitates transmetalation. Post-coupling, the crude product is washed with 10% aqueous NH₃ to remove residual palladium.
Purification and Solubility Challenges
The compound’s low aqueous solubility (LogP = 3.8) necessitates chromatographic purification. Source employs silica gel chromatography with ethyl acetate/hexane gradients (20→50% ethyl acetate), followed by recrystallization from ethanol/water (3:1) to achieve >99% purity. Countercurrent chromatography using hexane/ethyl acetate/methanol/water (5:5:3:2) resolves closely eluting impurities.
Table 3: Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | <0.1 |
| Ethanol | 12.4 |
| Dimethyl sulfoxide | 34.7 |
Comparative Analysis of Synthetic Routes
A five-step sequence from 3-aminothiophene-2-carboxylate derivatives proves most efficient for large-scale synthesis (Fig. 1C). Alternative routes using Gewald reaction intermediates (source) or tetrazole cyclization (source) exhibit lower yields (<60%) due to side reactions during heterocycle formation.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce any double bonds or other reducible groups in the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the chlorobenzyl and fluorophenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride or potassium carbonate can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the benzyl or phenyl positions.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. Research has focused on the compound's ability to inhibit specific cancer cell lines, suggesting its potential as a chemotherapeutic agent. For example, a study demonstrated that derivatives of thieno[3,2-d]pyrimidine showed cytotoxic effects against breast and lung cancer cells through the induction of apoptosis and cell cycle arrest.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Investigations into its efficacy against various bacterial strains have shown promising results. The presence of the thieno ring system is believed to enhance its interaction with microbial membranes, leading to increased permeability and cell death. In vitro tests have indicated effectiveness against both Gram-positive and Gram-negative bacteria.
Enzyme Inhibition
Another significant application lies in enzyme inhibition, particularly targeting kinases involved in cancer progression. The compound's structure allows it to act as an inhibitor of specific protein kinases, which are crucial in signaling pathways associated with tumor growth and metastasis. This property positions it as a potential lead compound for developing targeted cancer therapies.
Data Table: Summary of Research Findings
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer effects of thieno[3,2-d]pyrimidine derivatives, including 3-(4-chlorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one. The results indicated that the compound significantly inhibited the proliferation of MCF-7 (breast cancer) and A549 (lung cancer) cell lines at micromolar concentrations, with a notable mechanism involving apoptosis induction via caspase activation.
Case Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The results revealed minimum inhibitory concentrations (MICs) suggesting potent antibacterial activity comparable to standard antibiotics. The study emphasized the need for further exploration into its mechanism of action and potential modifications to enhance efficacy.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in disease pathways. The exact mechanism would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table highlights key structural and physicochemical differences between the target compound and its analogs:
Key Observations :
- Substituent Effects : The target compound’s 4-chlorobenzyl and 3-fluorophenyl groups introduce steric and electronic modifications compared to analogs with bromine (e.g., ), trifluoromethyl (e.g., ), or methyl groups (e.g., ). The electron-withdrawing nature of chlorine and fluorine may enhance binding to hydrophobic enzyme pockets .
- Positional Isomerism : Substitution at position 7 (as in the target compound) is critical for activity in PDE7 inhibitors, while 6-substituted analogs show reduced potency .
Biological Activity
3-(4-chlorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic compound belonging to the thienopyrimidine class. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its structure includes a fused thiophene and pyrimidine ring, which is critical for its pharmacological properties.
- Molecular Formula : C₁₉H₁₂ClFN₂OS
- Molecular Weight : 370.8 g/mol
- CAS Number : 1105227-06-2
Research indicates that this compound may exhibit various biological activities through multiple mechanisms:
- PIM-1 Inhibition : It has been shown to inhibit PIM-1 kinase activity, which is involved in cell survival and proliferation. Compounds similar to this compound have demonstrated significant inhibition with IC₅₀ values ranging from 1.18 to 8.83 μM against different cancer cell lines .
- Antiproliferative Activity : In vitro studies suggest that this compound exhibits antiproliferative effects against various cancer cell lines including MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer) .
Biological Activity Data
The following table summarizes key findings on the biological activity of this compound and related compounds:
| Compound | Target | IC₅₀ (μM) | Cell Lines Tested | Remarks |
|---|---|---|---|---|
| This compound | PIM-1 Kinase | 4.62 | MCF7, HCT116, PC3 | Significant cytotoxic effects observed |
| Compound 7a | PIM-1 Kinase | 1.18 | MCF7, HCT116, PC3 | Most potent among tested derivatives |
| Compound 9 | PIM-1 Kinase | 4.18 | MCF7, HCT116, PC3 | Moderate inhibition noted |
Structure-Activity Relationship (SAR)
The biological activity of thienopyrimidine derivatives is closely linked to their structural features. The presence of halogenated substituents such as chlorobenzyl and fluorophenyl groups enhances the binding affinity to target proteins and enzymes . Docking studies have indicated that these substituents may play a critical role in the compound's interaction with the active sites of enzymes.
Case Studies
- In Vitro Cytotoxicity Studies : Several studies have demonstrated the cytotoxic effects of thienopyrimidine derivatives on various cancer cell lines. For instance, derivatives similar to this compound showed IC₅₀ values indicating effective inhibition of cell proliferation in MCF7 and HCT116 cells .
- Antiviral Properties : Some thienopyrimidine derivatives have shown potential as antiviral agents against herpesviruses, indicating a broader spectrum of biological activity beyond anticancer properties .
Q & A
Q. What are the common synthetic routes for synthesizing this thienopyrimidine derivative, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Core Formation : Cyclization of precursors (e.g., thiophene-2-carboxamides) under reflux with catalysts like ZnCl₂ or Pd/C to form the thieno[3,2-d]pyrimidine core .
Substitution Reactions : Sequential introduction of substituents (e.g., 4-chlorobenzyl and 3-fluorophenyl groups) via nucleophilic substitution or Suzuki-Miyaura coupling. Solvents like DMF or ethanol and temperatures of 80–120°C are critical for regioselectivity .
- Optimization : Monitor reaction progress via TLC/HPLC. Yield improvements (70–85%) are achieved by controlling stoichiometry, inert atmospheres, and catalyst recycling .
Q. Which spectroscopic and chromatographic techniques are prioritized for characterizing purity and structural confirmation?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) confirms substituent positions and core structure .
- Mass Spectrometry (MS) : High-resolution ESI-MS detects molecular ions (e.g., [M+H]⁺) and fragments to verify molecular weight .
- HPLC-PDA : Purity >98% is validated using C18 columns with acetonitrile/water gradients .
- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding patterns in crystalline forms .
Q. How should researchers design initial biological activity screens for this compound?
- Methodological Answer :
- Target Selection : Prioritize kinases (e.g., EGFR, VEGFR) or antimicrobial targets (e.g., bacterial gyrase) based on structural analogs .
- In Vitro Assays :
- Enzyme Inhibition : Use fluorescence-based assays (IC₅₀ values) at 1–100 µM concentrations .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
- Dose-Response Curves : Generate data for EC₅₀/IC₅₀ calculations using GraphPad Prism .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reactivity during substitution reactions (e.g., unexpected para/meta selectivity)?
- Methodological Answer :
- Systematic Parameter Variation : Test solvents (polar vs. nonpolar), catalysts (Pd vs. Cu), and temperatures to identify selectivity drivers .
- Computational Modeling : DFT calculations (Gaussian 09) predict electron density maps and transition states to explain regioselectivity .
- Isolation of Intermediates : Use LC-MS to detect transient species (e.g., Pd-π complexes) that influence reaction pathways .
Q. How can structure-activity relationship (SAR) studies systematically identify key functional groups for bioactivity?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace Cl with CF₃ or F with OCH₃) and assess activity changes .
- Data Table :
| Substituent (R₁/R₂) | IC₅₀ (EGFR Inhibition) | LogP |
|---|---|---|
| 4-Cl-benzyl / 3-F-Ph | 0.45 µM | 3.2 |
| 4-CF₃-benzyl / 3-F-Ph | 0.28 µM | 3.8 |
| 4-OCH₃-benzyl / 3-F-Ph | 1.2 µM | 2.5 |
- 3D-QSAR Modeling : Use CoMFA/CoMSIA in Schrödinger to correlate steric/electronic properties with activity .
Q. What computational methods predict binding affinity and interaction mechanisms with biological targets?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Simulate binding poses in kinase ATP-binding pockets (PDB: 1M17) .
- MD Simulations (GROMACS) : Analyze stability of ligand-protein complexes over 100 ns trajectories .
- Free Energy Perturbation (FEP) : Calculate ΔΔG values for mutations (e.g., T790M in EGFR) to assess resistance profiles .
Q. How should researchers analyze unexpected by-products formed during synthesis?
- Methodological Answer :
- LC-MS/MS : Identify by-products (e.g., di-substituted isomers) via fragmentation patterns .
- Mechanistic Probes : Add radical scavengers (TEMPO) or isotopically labeled reagents to trace reaction pathways .
- Scale-Down Experiments : Replicate conditions in microreactors to isolate and characterize intermediates .
Q. What experimental approaches determine metabolic stability and pharmacokinetic properties?
- Methodological Answer :
- Microsomal Stability Assays : Incubate with human liver microsomes (HLM) and quantify parent compound via LC-MS/MS .
- Caco-2 Permeability : Measure apical-to-basal transport to predict oral absorption .
- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to assess % bound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
